molecular formula C10H11FN2O4S B7973746 N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B7973746
M. Wt: 274.27 g/mol
InChI Key: OUNGJQMVNVCEBJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring with a fluorine atom at the 3-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further substituted with a cyclopropyl and methyl group, enhancing steric and electronic complexity.

Properties

IUPAC Name

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4S/c1-12(7-2-3-7)18(16,17)8-4-5-10(13(14)15)9(11)6-8/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNGJQMVNVCEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation and Nitro-Fluorine Sequence

Starting from benzene, sequential sulfonation, nitration, and fluorination can yield the target intermediate. Sulfonation of benzene with fuming sulfuric acid introduces a sulfonic acid group at position 1. Subsequent nitration with concentrated HNO₃/H₂SO₄ directs the nitro group to the para position (4-position) relative to the sulfonic acid. Fluorination at the meta position (3-position) is achieved via Balz-Schiemann reaction: the amino group (introduced by reducing the nitro group) is diazotized and decomposed with hydrofluoric acid to install fluorine. Re-oxidation of the sulfonic acid to sulfonyl chloride using PCl₅ completes the synthesis.

Key Data:

  • Nitration yield: 72–85% (dependent on steric effects)

  • Balz-Schiemann fluorination efficiency: 60–70%

N-Methyl-Cyclopropylamine Preparation

The N-cyclopropyl-N-methylamine substituent is synthesized via two routes:

Reductive Amination of Cyclopropylamine

Cyclopropylamine reacts with formaldehyde under reductive conditions (NaBH₃CN, MeOH) to yield N-methyl-cyclopropylamine. This method offers high selectivity for mono-methylation.

Optimized Parameters:

  • Cyclopropylamine:formaldehyde ratio: 1:1.2

  • Yield: 88%

Ring-Closing of Chloropropylamine Derivatives

Adapting methods from cyclopropane sulfonamide synthesis, 3-chloropropylamine is treated with n-butyllithium to induce cyclization, forming cyclopropylamine. Subsequent methylation follows the reductive amination protocol above.

Sulfonamide Bond Formation

Coupling the sulfonyl chloride intermediate with N-methyl-cyclopropylamine is achieved under Schotten-Baumann conditions:

Procedure:

  • 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride (1 eq) in THF is added dropwise to N-methyl-cyclopropylamine (1.2 eq) and NaOH (2 eq) in water at 0°C.

  • Stirring at 25°C for 12 hours yields the crude product, purified via recrystallization (ethanol/water).

Performance Metrics:

  • Yield: 78–82%

  • Purity (HPLC): >99%

Palladium-Catalyzed Alternative for Sulfonamide Synthesis

Recent advances in palladium-catalyzed sulfonamide synthesis (e.g., JACS 2024) offer a streamlined alternative. Using 3-fluoro-4-nitrobenzene bromide and N-sulfinylamines, this method avoids sulfonyl chloride intermediates:

Optimized Protocol:

  • Catalyst: SPhos Pd G3 (10 mol%)

  • Reductant: HCO₂Cs (1.2 eq)

  • Solvent: 1,4-dioxane, 75°C, 18 h

  • Yield: 85% (for analogous aryl sulfinamides)

This approach enables direct coupling of functionalized aryl halides with sulfinamide precursors, though N-methyl-cyclopropylamine compatibility requires further validation.

Comparative Analysis of Methods

Parameter Sulfonyl Chloride Route Pd-Catalyzed Route
Yield78–82%85% (model systems)
Functional Group ToleranceModerateHigh
ScalabilityProven at multi-kilogramLab-scale only
Purification ComplexityRecrystallizationColumn Chromatography

Challenges and Optimization Opportunities

  • Regioselective Fluorination: Directing fluorine to the 3-position remains inefficient. Electrophilic fluorination reagents (e.g., Selectfluor®) may improve selectivity.

  • N-Methyl-Cyclopropylamine Stability: The amine’s strain renders it prone to ring-opening under acidic conditions, necessitating pH-controlled reactions.

  • Nitro Group Reduction Risk: Catalytic hydrogenation during Pd-mediated coupling could reduce the nitro group; use of orthogonal protecting groups is advised .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is being investigated for its potential as a pharmaceutical intermediate. The sulfonamide moiety is known for its ability to inhibit bacterial growth by mimicking p-aminobenzoic acid (PABA), crucial for folate synthesis in bacteria. This inhibition can disrupt bacterial proliferation, making it a candidate for developing new antibiotics.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in various bacterial strains. Preliminary studies suggest that this compound may exhibit similar efficacy against resistant bacterial strains.

Anticancer Potential

Studies have shown that compounds with structural similarities to this compound possess anticancer properties. The compound may inhibit protein kinases involved in cancer progression, presenting opportunities for developing novel anticancer agents.

The nitro group in this compound can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components. This interaction could potentially result in cytotoxic effects against cancer cells or pathogens.

Inhibition of Kinase Activity

Recent studies have explored the ability of this compound to inhibit various kinase activities crucial for cell signaling pathways involved in cancer progression.

Pharmacokinetics and ADME Properties

Research into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is ongoing to determine its viability as a therapeutic agent.

Cytotoxicity Assessments

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cancer cell lines, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct features include the cyclopropyl-methyl sulfonamide moiety and 3-fluoro-4-nitrobenzene core. Below is a comparative analysis with related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide Not provided Not provided 3-F, 4-NO₂, N-cyclopropyl-N-methyl Hypothesized: Agrochemicals
N-{4-fluoro-3-nitrophenyl}methanesulfonamide C₇H₇FN₂O₄S 234.2 4-F, 3-NO₂, N-methyl Intermediate in synthesis
N-(1-acetylazetidin-3-yl)-4-amino-N-cyclopropylbenzenesulfonamide C₁₄H₁₉N₃O₃S 309.38 4-NH₂, N-cyclopropyl, azetidine-acetyl Pharmaceuticals (hypothetical)
Cyprofuram C₁₄H₁₃ClN₂O₂ 276.72 3-Cl, tetrahydrofuran, cyclopropane Fungicide

Key Observations:

  • Substituent Position Matters : The 3-fluoro-4-nitro configuration in the target compound contrasts with the 4-fluoro-3-nitro isomer in ’s compound. Such positional changes significantly alter electronic properties (e.g., nitro groups are strong electron-withdrawing meta/para directors) and could impact reactivity or binding interactions .
  • Cyclopropyl vs.

Biological Activity

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11FN2O4S
  • Molecular Weight : 274.2687 g/mol
  • CAS Number : 1555560-79-6

The compound features a sulfonamide group attached to a substituted benzene ring, which includes a cyclopropyl group, a fluorine atom, a methyl group, and a nitro group. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes by mimicking the structure of p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition can disrupt bacterial growth and proliferation.
  • Bioreduction of Nitro Group : The nitro group may undergo bioreduction in biological systems, leading to the formation of reactive intermediates that could interact with cellular components, potentially causing cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to act against various bacterial strains by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis.

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have been investigated for their ability to inhibit protein kinases involved in cancer progression.

CompoundTargetIC50 (µM)Reference
Compound AEGFR0.34
Compound BmTORLow µM
N-cyclopropyl...UnknownTBDCurrent Study

Case Studies and Research Findings

  • Inhibition of Kinase Activity :
    • A study highlighted the potential of sulfonamide derivatives in inhibiting kinase activity related to cancer cell proliferation. The inhibition was measured using various biochemical assays, demonstrating the compound's ability to disrupt signaling pathways critical for tumor growth .
  • Pharmacokinetics and ADME Properties :
    • Research on similar compounds has shown varying degrees of solubility and permeability, impacting their bioavailability and therapeutic efficacy. For instance, low solubility was noted in high-throughput thermal solubility assays, while medium to high permeability was observed in Caco2 assays .
  • Cytotoxicity Assessments :
    • Cytotoxicity studies have indicated that certain analogs of this compound exhibit selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for further development in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide with high purity?

  • Methodological Answer : Synthesis requires precise control of nitro-group introduction and sulfonamide coupling. Use a stepwise approach:

Nitration : Introduce the nitro group at the 4-position of the benzene ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .

Sulfonylation : React with N-cyclopropyl-N-methylamine in anhydrous dichloromethane (DCM) using triethylamine as a base to deprotonate the sulfonic acid intermediate. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm), N-methyl (δ 2.8–3.2 ppm), and aromatic protons (δ 7.5–8.5 ppm). Fluorine coupling (³Jₐᵣ-H-F) splits signals in the 3-fluoro position .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .
  • X-ray Crystallography : Resolve the sulfonamide moiety (S–N bond ~1.63 Å) and nitro-group geometry (O–N–O angle ~125°) to confirm regiochemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in electrophilic substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electron-deficient regions. The nitro group’s -M effect directs electrophiles to the 5-position (meta to nitro). Validate predictions with experimental nitration outcomes .
  • Compare with analogues like N-cyclopropyl-4-nitrobenzenesulfonamide to assess fluorine’s electron-withdrawing impact on reaction rates .

Q. What strategies resolve contradictions in observed vs. predicted biological activity of fluorinated sulfonamides?

  • Methodological Answer :

  • Hypothesis Testing : If in vitro assays show lower kinase inhibition than computational docking (AutoDock Vina) predicts, consider:

Solubility Issues : Measure logP (HPLC) to assess membrane permeability. Modify substituents (e.g., replace cyclopropyl with hydrophilic groups) .

Metabolic Stability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation of the nitro group. Switch to a nitro-reductase-resistant surrogate (e.g., cyano) .

  • Data Cross-Validation : Use SPR (surface plasmon resonance) to confirm binding affinities discrepant with IC₅₀ values .

Q. How can the thermal stability of This compound be quantified under storage conditions?

  • Methodological Answer :

  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition onset (>200°C expected for sulfonamides). Correlate with DSC endotherms for polymorphic transitions .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor nitro-group reduction (HPLC) and cyclopropyl ring opening (GC-MS) .

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data conflict in assigning substituent positions?

  • Methodological Answer :

  • Crystal Packing Effects : X-ray may show distorted bond angles due to intermolecular forces (e.g., S=O···H–C interactions), while NMR reflects solution-state geometry. Compare with gas-phase DFT-optimized structures .
  • Dynamic Effects : Rapid ring puckering in the cyclopropyl group (observed in VT-NMR) may average NMR signals but appear static in X-ray .

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